molecular formula C9H15N B3208875 (2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine CAS No. 1055027-42-3

(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine

Cat. No. B3208875
CAS RN: 1055027-42-3
M. Wt: 137.22 g/mol
InChI Key: PSNCFOFVFFJWLI-BDAKNGLRSA-N
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Description

(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects on the brain. MPTP was accidentally discovered in the 1980s when a group of drug addicts developed Parkinson's disease-like symptoms after using a contaminated batch of a synthetic opioid. Since then, MPTP has been widely used in research to study Parkinson's disease and other neurological disorders.

Mechanism of Action

MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and physiological effects:
MPTP selectively damages the dopaminergic neurons in the substantia nigra of the brain, leading to the depletion of dopamine in the striatum. This results in the development of Parkinson's disease-like symptoms, including tremors, rigidity, bradykinesia, and postural instability. MPTP also induces oxidative stress and inflammation in the brain, which further exacerbates the neurodegenerative process.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying the pathogenesis of Parkinson's disease and testing potential therapies. However, there are some limitations to its use in laboratory experiments. MPTP-induced neurodegeneration is acute and rapid, which may not accurately reflect the slow and progressive nature of Parkinson's disease in humans. Additionally, MPTP-induced neurodegeneration is selective to dopaminergic neurons, whereas Parkinson's disease affects multiple neurotransmitter systems in the brain.

Future Directions

There are several future directions for research on MPTP and its role in Parkinson's disease. One area of research is to develop more selective and specific neurotoxins that can mimic the pathogenesis of Parkinson's disease more accurately. Another area of research is to study the role of non-dopaminergic neurotransmitter systems in the development of Parkinson's disease. Additionally, there is a need for more effective therapies for Parkinson's disease that can slow or halt the neurodegenerative process.

Scientific Research Applications

MPTP has been extensively used in research to study Parkinson's disease and other neurological disorders. MPTP selectively damages the dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This makes MPTP a valuable tool for studying the pathogenesis of Parkinson's disease and testing potential therapies.

properties

IUPAC Name

(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNCFOFVFFJWLI-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=CC[C@@H](N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine

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